molecular formula C16H9BrFNO2 B1237500 5-Bromo-3-(2-(4-fluorophenyl)-2-oxoethylidene)indolin-2-one

5-Bromo-3-(2-(4-fluorophenyl)-2-oxoethylidene)indolin-2-one

Cat. No.: B1237500
M. Wt: 346.15 g/mol
InChI Key: VVBIXEJMWRHSLL-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-(2-(4-fluorophenyl)-2-oxoethylidene)indolin-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5-position, a fluorophenyl group at the 3-position, and an oxo-ethylidene group, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 5-Bromo-3-(2-(4-fluorophenyl)-2-oxoethylidene)indolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

Chemical Reactions Analysis

5-Bromo-3-(2-(4-fluorophenyl)-2-oxoethylidene)indolin-2-one can undergo various chemical reactions, including:

Scientific Research Applications

5-Bromo-3-(2-(4-fluorophenyl)-2-oxoethylidene)indolin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2-(4-fluorophenyl)-2-oxoethylidene)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

5-Bromo-3-(2-(4-fluorophenyl)-2-oxoethylidene)indolin-2-one can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H9BrFNO2

Molecular Weight

346.15 g/mol

IUPAC Name

(3E)-5-bromo-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1H-indol-2-one

InChI

InChI=1S/C16H9BrFNO2/c17-10-3-6-14-12(7-10)13(16(21)19-14)8-15(20)9-1-4-11(18)5-2-9/h1-8H,(H,19,21)/b13-8+

InChI Key

VVBIXEJMWRHSLL-MDWZMJQESA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/2\C3=C(C=CC(=C3)Br)NC2=O)F

SMILES

C1=CC(=CC=C1C(=O)C=C2C3=C(C=CC(=C3)Br)NC2=O)F

Canonical SMILES

C1=CC(=CC=C1C(=O)C=C2C3=C(C=CC(=C3)Br)NC2=O)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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